Mechanism of action of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate
Mechanism of action of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate
Technical Guide: Mechanism of Action & Experimental Application of (10E,12Z)-Methyl 10,12-Octadecadienoate
Executive Summary
(10E,12Z)-Methyl 10,12-Octadecadienoate (Methyl t10,c12-CLA) is the methyl ester derivative of the bioactive trans-10, cis-12 conjugated linoleic acid isomer. Unlike its free fatty acid counterpart, the methyl ester exhibits enhanced lipophilicity, facilitating passive membrane transport. Upon cellular entry, it functions primarily as a lipophilic prodrug , undergoing intracellular hydrolysis to release the active t10,c12-CLA moiety.
This isomer is distinct from the cis-9, trans-11 variant (rumenic acid) and is characterized by potent anti-adipogenic , pro-apoptotic , and inflammatory-modulating properties. Its primary mechanism involves the repression of PPAR
Chemical Identity & Physicochemical Properties
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IUPAC Name: Methyl (10E,12Z)-octadeca-10,12-dienoate
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Molecular Formula: C
H O -
Molecular Weight: ~294.47 g/mol
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Solubility: Insoluble in water; soluble in ethanol, DMSO, and dimethylformamide (DMF).
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Stability: Susceptible to oxidation; requires storage at -20°C under inert gas (Ar/N
).
Structural Significance: The methyl ester cap at the C1 position neutralizes the carboxylic acid charge, significantly increasing the partition coefficient (LogP). This modification allows for rapid, transporter-independent diffusion across the plasma membrane, unlike the free fatty acid which often relies on CD36 or FATP transporters.
Core Mechanism of Action
The biological activity of (10E,12Z)-Methyl 10,12-Octadecadienoate is a multi-stage process involving uptake, bioactivation, and nuclear receptor modulation.
Cellular Uptake & Bioactivation
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Passive Diffusion: The methyl ester crosses the lipid bilayer via passive diffusion due to its high lipophilicity.
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Hydrolysis: Cytosolic carboxylesterases (CES1/CES2) hydrolyze the ester bond, releasing methanol and the active (10E,12Z)-octadecadienoic acid (t10,c12-CLA) .
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Acyl-CoA Formation: The free acid is rapidly converted to t10,c12-CLA-CoA by Acyl-CoA Synthetase (ACSL), trapping it within the cell and preparing it for metabolic insertion or signaling.
Lipid Metabolism Modulation (Anti-Adipogenic)
The active metabolite acts as a potent antagonist/repressor of key lipogenic transcription factors:
-
PPAR
Antagonism: It physically interacts with the Peroxisome Proliferator-Activated Receptor gamma (PPAR ) ligand-binding domain but recruits co-repressors rather than co-activators. This suppresses the expression of downstream targets like FABP4 and GLUT4. -
SREBP-1c Proteolytic Inhibition: It inhibits the proteolytic cleavage of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), preventing the release of the mature transcription factor. This halts the transcription of FASN (Fatty Acid Synthase) and SCD1 (Stearoyl-CoA Desaturase-1), reducing triglyceride synthesis.
Oncology: Pro-Apoptotic Signaling
In cancer models (e.g., colon HCT-116, breast MCF-7), the compound induces apoptosis via the intrinsic mitochondrial pathway:
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Bax/Bcl-2 Ratio: Treatment upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic Bcl-2.
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Mitochondrial Permeabilization: This shift triggers cytochrome c release, activating Caspase-9 and subsequently Caspase-3/7, leading to programmed cell death.
Visualization: Signaling Pathway
The following diagram illustrates the conversion of the methyl ester and its downstream effects on gene regulation.
Caption: Pathway illustrating the hydrolysis of the methyl ester prodrug and the divergent downstream effects of the active t10,c12-CLA metabolite on lipid metabolism and apoptosis.
Experimental Protocols
To ensure reproducibility, the methyl ester must be solubilized and delivered effectively. Direct addition to aqueous media results in precipitation and erratic dosing.
Protocol A: Preparation of BSA-Conjugated Stock (Self-Validating System)
Rationale: Conjugating the hydrophobic methyl ester to Bovine Serum Albumin (BSA) mimics physiological transport (albumin binding) and ensures bioavailability.
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Primary Stock (100 mM):
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Dissolve 29.4 mg of (10E,12Z)-Methyl 10,12-Octadecadienoate in 1 mL of sterile, anhydrous Ethanol or DMSO.
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Validation: Solution must be optically clear. If cloudy, sonicate for 10s.
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BSA Vehicle (10%):
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Dissolve fatty acid-free BSA in PBS (pH 7.4) to a 10% (w/v) concentration.[1] Filter sterilize (0.22 µm).
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Conjugation (5 mM Working Solution):
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Slowly add 50 µL of Primary Stock to 950 µL of warm (37°C) BSA Vehicle while vortexing vigorously.
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Molar Ratio: Aim for a ~2:1 to 4:1 Fatty Acid:BSA molar ratio.
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Incubation: Incubate at 37°C for 30 minutes to allow equilibrium binding.
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Protocol B: Cell Treatment (Adipocyte Differentiation Inhibition)
Target: 3T3-L1 Preadipocytes[2]
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Seeding: Seed cells at 5,000 cells/cm² in DMEM + 10% Calf Serum.
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Differentiation Induction (Day 0): Two days post-confluence, switch to Differentiation Media (DMEM + 10% FBS + MDI cocktail: 0.5 mM IBMX, 1 µM Dexamethasone, 1 µg/mL Insulin).
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Treatment:
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Add the BSA-conjugated Methyl Ester to a final concentration of 30 µM .
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Control: Treat parallel wells with BSA-Vehicle + Ethanol only.
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Maintenance: Refresh media and treatment every 48 hours.
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Assay (Day 8): Fix cells with 4% paraformaldehyde and stain with Oil Red O to visualize lipid droplets.
Data Summary: Quantitative Benchmarks
The following table summarizes expected gene expression shifts in human adipocytes treated with 30 µM (10E,12Z)-Methyl Ester (via hydrolysis) for 24-48 hours.
| Gene Symbol | Protein Name | Direction | Fold Change (Approx) | Physiological Outcome |
| SREBP-1c | Sterol Regulatory Element-Binding Protein 1 | ▼ Down | 0.4x | Reduced lipogenic drive |
| FASN | Fatty Acid Synthase | ▼ Down | 0.3x | Decreased FA synthesis |
| SCD1 | Stearoyl-CoA Desaturase-1 | ▼ Down | 0.1x - 0.2x | Reduced desaturation (marker of t10,c12 activity) |
| GLUT4 | Glucose Transporter Type 4 | ▼ Down | 0.5x | Insulin resistance phenotype |
| IL-6 | Interleukin-6 | ▲ Up | 2.5x | Pro-inflammatory response |
| Bax | Bcl-2-associated X protein | ▲ Up | 1.8x | Apoptosis initiation (in cancer lines) |
Visualization: Experimental Workflow
Caption: Step-by-step workflow for preparing and applying (10E,12Z)-Methyl 10,12-Octadecadienoate in vitro.
References
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Pariza, M. W., et al. (2001). "The biologically active isomers of conjugated linoleic acid." Progress in Lipid Research.
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Brown, J. M., et al. (2003). "Trans-10, cis-12, but not cis-9, trans-11, conjugated linoleic acid attenuates lipogenesis in primary cultures of stromal vascular cells from human adipose tissue." Journal of Nutrition.
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Kennedy, A., et al. (2010). "The metabolic significance of conjugated linoleic acid in humans." Advances in Nutrition.
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BenchChem. (2025).[3] "The Biological Activity of Conjugated Linoleic Acid Methyl Esters: A Technical Guide." BenchChem Technical Library.
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Park, Y., et al. (2000). "Mechanism of body fat modulation by conjugated linoleic acid (CLA)." Faseb Journal.
Sources
- 1. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-10, cis-12 conjugated linoleic acid increases fatty acid oxidation in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
